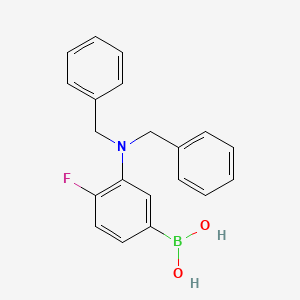

(3-(Dibenzylamino)-4-fluorophenyl)boronic acid

Description

(3-(Dibenzylamino)-4-fluorophenyl)boronic acid is a fluorinated arylboronic acid derivative featuring a dibenzylamino group at the 3-position and a fluorine atom at the 4-position of the benzene ring. This compound is structurally distinct due to the presence of the bulky dibenzylamino substituent, which serves as a protective group for the amine functionality. Its synthesis likely involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or modifications of existing routes for amino-substituted analogs, as seen in related compounds like 3-amino-4-fluorophenylboronic acid (). The dibenzyl group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, making the compound valuable in medicinal chemistry and materials science for constructing complex molecules via boronic acid-mediated couplings .

Properties

IUPAC Name |

[3-(dibenzylamino)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BFNO2/c22-19-12-11-18(21(24)25)13-20(19)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13,24-25H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYMCAKSVAPETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183606 | |

| Record name | Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-71-5 | |

| Record name | Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dibenzylamino)-4-fluorophenyl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid derivative to couple with an aryl halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Dibenzylamino)-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the dibenzylamino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound's boronic acid moiety allows it to form reversible covalent bonds with diols, which is crucial in drug design. Boronic acids are known to interact with biological molecules, making them suitable candidates for developing enzyme inhibitors and modulators. For instance, compounds similar to (3-(Dibenzylamino)-4-fluorophenyl)boronic acid have been investigated for their potential to inhibit proteases involved in various diseases, including cancer and diabetes .

1.2 Case Study: Enzyme Inhibition

A study demonstrated that derivatives of boronic acids can effectively inhibit serine proteases, which play critical roles in cancer progression. The ability of this compound to bind to the active site of these enzymes suggests its utility in creating therapeutic agents aimed at specific cancer types .

Biological Probes

2.1 Protein-Protein Interactions

The unique properties of this compound make it an excellent candidate for developing probes that study protein-protein interactions. This is particularly relevant in understanding signaling pathways in cancer and other diseases. The fluorine atom enhances the compound's binding affinity, making it a valuable tool in biochemical assays.

2.2 Case Study: Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to target proteins involved in cellular signaling pathways. These studies predict its potential as a lead compound for further experimental validation .

Material Science

3.1 Synthesis of Functional Polymers

Boronic acids are utilized in synthesizing polymers with specific functionalities, such as electrical conductivity or optical properties. The incorporation of this compound into polymer matrices can enhance their performance in electronic devices .

3.2 Data Table: Properties of Boronic Acid-Based Polymers

| Property | Value | Application Area |

|---|---|---|

| Conductivity | 10^-2 S/cm | Organic Electronics |

| Thermal Stability | Up to 300°C | High-Performance Materials |

| Optical Activity | Absorption at 450 nm | Photonic Devices |

Synthetic Applications

4.1 Reaction Mechanisms

This compound can be synthesized using various methods, including Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds essential for constructing complex organic molecules .

4.2 Case Study: Synthesis Optimization

Research has focused on optimizing the synthesis routes for this compound to enhance yield and purity. One method involves the use of palladium-catalyzed reactions that simplify the process while maintaining high yields .

Mechanism of Action

The mechanism of action of (3-(Dibenzylamino)-4-fluorophenyl)boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications . Additionally, the compound’s ability to participate in cross-coupling reactions allows it to modify and functionalize other molecules, thereby influencing their biological activity and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, electronic properties, and applications of (3-(Dibenzylamino)-4-fluorophenyl)boronic acid can be contextualized by comparing it to structurally related arylboronic acids:

Substituent Effects on Reactivity and Electronic Properties

- Steric Effects: The dibenzylamino group introduces significant steric bulk, reducing coupling efficiency compared to smaller analogs like 3-amino-4-fluorophenylboronic acid. This contrasts with aliphatic boronic acids (e.g., compound 2 in ), which lack aromatic substituents and exhibit lower steric hindrance .

- Electronic Effects: Electron-donating groups (e.g., NH₂, dibenzylamino) increase boronic acid nucleophilicity but may reduce electrophilicity in cross-couplings. Conversely, electron-withdrawing groups (e.g., CF₂H, OCF₂) enhance acidity and reactivity in Suzuki reactions .

Biological Activity

(3-(Dibenzylamino)-4-fluorophenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The biological activity of boronic acids, including this compound, often involves their ability to interact with biomolecules through reversible covalent bonding. This interaction can modulate enzyme activity or influence cellular pathways.

- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and certain kinases, which are critical in regulating cell cycle and apoptosis. The dibenzylamino moiety may enhance binding affinity to specific targets due to its steric and electronic properties.

- Targeting Cancer Cells : Research indicates that boronic acids can induce apoptosis in cancer cells by disrupting proteostasis and activating stress response pathways. The presence of the fluorine atom may also enhance the lipophilicity and cellular uptake of the compound.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The IC50 values were found to be in the low micromolar range, indicating potent activity against breast (MCF7), lung (A549), and melanoma (A375) cancer cells .

- Mechanistic Studies : Further investigations revealed that the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis. This was attributed to the activation of p53 signaling pathways and downregulation of anti-apoptotic proteins .

- Animal Models : In vivo studies using xenograft models showed that treatment with this compound significantly reduced tumor size compared to control groups. The compound demonstrated a favorable pharmacokinetic profile with adequate bioavailability .

Data Tables

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 1.5 | Induces apoptosis via p53 activation |

| A549 | 2.0 | Cell cycle arrest at G2/M phase |

| A375 | 1.8 | Disruption of proteostasis |

Safety and Toxicity

While this compound shows promising biological activity, it is essential to evaluate its safety profile. Preliminary studies indicate moderate toxicity in vitro, with a need for further investigation into its long-term effects and potential side effects in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.